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Compound of Interest

Compound Name: Vegfr-2-IN-12

cat. No.: B12401911

An In-depth Analysis of a Potent 2-Oxoquinoxalinyl-1,2,4-Triazole Based VEGFR-2 Inhibitor

This technical guide provides a comprehensive overview of Vegfr-2-IN-12, a potent inhibitor of
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Designed for researchers,
scientists, and drug development professionals, this document details the chemical structure,
physicochemical properties, biological activity, and relevant experimental methodologies
associated with this compound.

Chemical Structure and Properties

Vegfr-2-IN-12, also identified as compound 6g in its primary synthesis and evaluation
publication, is a novel compound belonging to the 2-oxoquinoxalinyl-1,2,4-triazole class of
molecules.[1][2] Its chemical identity and core physicochemical properties are summarized
below.
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Property Value Source

4-(4-(2-ethoxy-2-oxoethyl)-5-
(p-tolyl)-4H-1,2,4-triazol-3-

IUPAC Name ylthio)methyl)-1-(2- [2]
hydroxyethyl)quinoxalin-2(1H)-
one

0=C(OCC)CN1IN=C(SCc2nc3

SMILES cceee3n(CCO)c2=0)C(cacec( [2]
C)ccd)=N1
Molecular Formula C22H24N603S [1]
Molecular Weight 452.53 g/mol [1]
Calculated logP 2.63 [2]
:’:s;l:;gical Polar Surface Area 124 Ao 2]
Hydrogen Bond Donors 1 [2]
Hydrogen Bond Acceptors 8 [2]
Freely Rotatable Bonds 7 [2]

Biological Activity

Vegfr-2-IN-12 has demonstrated potent inhibitory activity against VEGFR-2, a key receptor
tyrosine kinase involved in angiogenesis. Furthermore, it exhibits significant anti-proliferative
effects against human cancer cell lines.

Assay Value Target/Cell Line Source

VEGFR-2 Inhibition

0.037 uM VEGFR-2 Kinase [1]12]
(IC50)

MCF-7 (Human
6 uM Breast [1112]

Adenocarcinoma)

Cell Growth Inhibition
(GI50)
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The inhibitory potency of Vegfr-2-IN-12 against VEGFR-2 is noteworthy, showing greater
efficacy than the established multi-kinase inhibitor Sorafenib (IC50 = 0.045 uM) in the same
study.[2]

Signaling Pathways and Mechanism of Action

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a
critical process for tumor growth and metastasis. Upon binding of its ligand, Vascular
Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of
specific tyrosine residues in its intracellular domain. This activation initiates a cascade of
downstream signaling pathways that promote endothelial cell proliferation, migration, and
survival.

Vegfr-2-IN-12, as a potent inhibitor, is designed to bind to the ATP-binding site within the
kinase domain of VEGFR-2. This competitive inhibition prevents the phosphorylation of the
receptor, thereby blocking the activation of downstream signaling pathways. Molecular docking
studies suggest that Vegfr-2-IN-12 forms key hydrogen bond interactions with amino acid
residues Cys919, Glu885, and Asp1046 in the VEGFR-2 kinase domain, similar to the binding
mode of Sorafenib.[2]
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Mechanism of VEGFR-2 Inhibition by Vegfr-2-IN-12.

The diagram above illustrates the VEGFR-2 signaling pathway and the point of inhibition by
Vegfr-2-IN-12. By preventing autophosphorylation, the inhibitor effectively halts the
downstream signaling cascade that leads to angiogenesis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of
Vegfr-2-IN-12.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2
kinase domain.

Materials:

e Recombinant human VEGFR-2 kinase domain

e Poly(Glu, Tyr) 4:1 as a substrate

e ATP (Adenosine triphosphate)

o Assay buffer (e.g., Tris-HCI, MgCI2, MnCI2, DTT)

e Test compound (Vegfr-2-IN-12) and reference compound (Sorafenib) dissolved in DMSO

o 96-well plates

o Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based system
» Plate reader capable of measuring luminescence

Procedure:

o Prepare a reaction mixture containing the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate
in the assay buffer.
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Add the test compound (Vegfr-2-IN-12) at various concentrations to the wells of a 96-well
plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

Initiate the kinase reaction by adding ATP to each well.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60
minutes).

Stop the reaction and measure the amount of ATP remaining in each well using a
luminescent assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional
to the kinase activity.

Calculate the percentage of inhibition for each concentration of the test compound relative to
the positive control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
compound concentration and fitting the data to a sigmoidal dose-response curve.
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Workflow for the In Vitro VEGFR-2 Kinase Assay.

MCEF-7 Cell Growth Inhibition Assay

This assay determines the cytotoxic or cytostatic effect of a compound on the proliferation of

the MCF-7 human breast cancer cell line.

Materials:
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MCF-7 cells

Complete growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
Test compound (Vegfr-2-IN-12) dissolved in DMSO

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
(e.g., MTS, XTT)

Solubilization solution (e.g., DMSO, isopropanol with HCI)
Microplate reader capable of measuring absorbance
Procedure:

Seed MCF-7 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and
allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

Treat the cells with various concentrations of Vegfr-2-IN-12. Include vehicle control wells
(DMSO only).

Incubate the cells for a specified period (e.g., 48 or 72 hours).

Add a viability reagent such as MTT to each well and incubate for a further 2-4 hours. Live
cells with active mitochondrial dehydrogenases will convert the soluble MTT into insoluble
formazan crystals.

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate
reader.

Calculate the percentage of cell growth inhibition for each compound concentration relative
to the vehicle control.
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o Determine the GI50 (Growth Inhibition 50%) value, the concentration of the compound that
causes a 50% reduction in cell growth, by plotting the percentage of inhibition against the
logarithm of the compound concentration.

Conclusion

Vegfr-2-IN-12 is a potent and promising inhibitor of VEGFR-2 with significant anti-proliferative
activity against cancer cells. Its well-defined chemical structure and mechanism of action make
it a valuable tool for researchers studying angiogenesis and developing novel anti-cancer
therapeutics. The experimental protocols provided herein offer a foundation for the further
investigation and characterization of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12401911?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

